N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a hydroxypropylpyrimidinyl group, and a sulfanylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the hydroxypropylpyrimidinyl group: This involves the reaction of 4-hydroxy-6-propylpyrimidine with appropriate reagents to introduce the desired functional groups.
Coupling of the sulfanylacetamide moiety: The final step involves coupling the cyanocyclohexyl and hydroxypropylpyrimidinyl intermediates with a sulfanylacetamide precursor under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The cyanocyclohexyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropylpyrimidinyl group could participate in hydrogen bonding interactions. The sulfanylacetamide moiety may be involved in redox reactions or act as a nucleophile in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a propyl group.
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the propyl group, which may influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-2-6-12-9-13(21)19-15(18-12)23-10-14(22)20-16(11-17)7-4-3-5-8-16/h9H,2-8,10H2,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILWSPITLQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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